molecular formula C8H6BrF3O B14033954 3-Trifluoromethyl-5-(methoxy-d3)-bromobenzene CAS No. 1185308-47-7

3-Trifluoromethyl-5-(methoxy-d3)-bromobenzene

Cat. No.: B14033954
CAS No.: 1185308-47-7
M. Wt: 258.05 g/mol
InChI Key: IBEKZIYJONXDRY-FIBGUPNXSA-N
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Description

3-Trifluoromethyl-5-(methoxy-d3)-bromobenzene is a chemical compound characterized by the presence of a trifluoromethyl group, a methoxy group with deuterium substitution, and a bromine atom attached to a benzene ring. This compound is of interest in various fields of research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Trifluoromethyl-5-(methoxy-d3)-bromobenzene typically involves the introduction of the trifluoromethyl group and the methoxy group onto a bromobenzene precursor. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base. The methoxy group can be introduced using methanol-d3 in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar reagents and conditions but optimized for higher yields and purity. Continuous flow reactors and advanced purification techniques like chromatography may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Trifluoromethyl-5-(methoxy-d3)-bromobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

    Substitution: Formation of 3-Trifluoromethyl-5-(methoxy-d3)-substituted derivatives.

    Oxidation: Formation of 3-Trifluoromethyl-5-(methoxy-d3)-benzaldehyde or 3-Trifluoromethyl-5-(methoxy-d3)-benzoic acid.

    Reduction: Formation of 3-Difluoromethyl-5-(methoxy-d3)-bromobenzene or 3-Monofluoromethyl-5-(methoxy-d3)-bromobenzene.

Scientific Research Applications

3-Trifluoromethyl-5-(methoxy-d3)-bromobenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, especially in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Trifluoromethyl-5-(methoxy-d3)-bromobenzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The methoxy group can participate in hydrogen bonding, influencing the compound’s binding affinity to its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    3-Trifluoromethyl-5-methoxy-bromobenzene: Lacks deuterium substitution.

    3-Trifluoromethyl-5-(methoxy-d3)-phenylboronic acid: Contains a boronic acid group instead of bromine.

    3-Trifluoromethyl-5-(methoxy-d3)-iodobenzene: Contains iodine instead of bromine.

Uniqueness

3-Trifluoromethyl-5-(methoxy-d3)-bromobenzene is unique due to the presence of the deuterium-substituted methoxy group, which can influence its chemical reactivity and stability. The trifluoromethyl group imparts distinct electronic properties, making it valuable in various chemical transformations and applications.

Properties

CAS No.

1185308-47-7

Molecular Formula

C8H6BrF3O

Molecular Weight

258.05 g/mol

IUPAC Name

1-bromo-3-(trideuteriomethoxy)-5-(trifluoromethyl)benzene

InChI

InChI=1S/C8H6BrF3O/c1-13-7-3-5(8(10,11)12)2-6(9)4-7/h2-4H,1H3/i1D3

InChI Key

IBEKZIYJONXDRY-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC(=CC(=C1)C(F)(F)F)Br

Canonical SMILES

COC1=CC(=CC(=C1)C(F)(F)F)Br

Origin of Product

United States

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